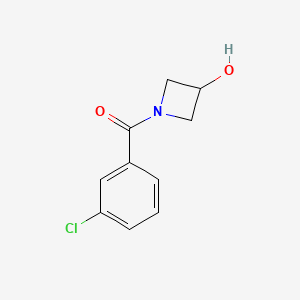

1-(3-Chlorobenzoyl)azetidin-3-ol

Description

Historical Context and Evolution of Azetidine (B1206935) Research

The journey of azetidine chemistry began in the early 20th century, with initial syntheses proving to be challenging and often resulting in low yields. ontosight.ai For a considerable time, azetidines were less explored than their three-membered (aziridines) and five-membered (pyrrolidines) counterparts due to synthetic difficulties. nih.gov However, the discovery of naturally occurring azetidine derivatives, such as L-azetidine-2-carboxylic acid, and the recognition of the azetidine moiety in potent synthetic compounds spurred further investigation. medwinpublishers.com Over the past few decades, significant advancements in synthetic methodologies have made a wide range of functionalized azetidines more accessible, leading to a surge in research interest. rsc.orgresearchgate.netresearchgate.net These developments have transformed azetidines from chemical curiosities into valuable building blocks in medicinal chemistry and materials science. rsc.orgenamine.net

The Azetidine Scaffold: Fundamental Structural Considerations in Organic Chemistry

The azetidine ring is a four-membered heterocycle containing one nitrogen atom. ontosight.ai Its structure is characterized by significant ring strain, which lies between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.orgrsc.org This inherent strain is a key determinant of its reactivity, making it susceptible to ring-opening reactions under certain conditions. rsc.orgresearchgate.net At the same time, the azetidine ring is stable enough for practical handling and incorporation into more complex molecular architectures. rsc.orgrsc.org

The nitrogen atom in the azetidine ring imparts basicity and can be readily substituted, allowing for the introduction of various functional groups. ontosight.ai The conformationally restricted nature of the azetidine scaffold provides a degree of molecular rigidity, which is a desirable trait in drug design as it can lead to higher binding affinity with biological targets. enamine.net The ability to introduce substituents at different positions on the ring allows for precise control over the three-dimensional shape and electronic properties of the molecule, making azetidines versatile scaffolds for creating diverse chemical libraries. lifechemicals.com

Positioning of 1-(3-Chlorobenzoyl)azetidin-3-ol within Contemporary Azetidine Research

1-(3-Chlorobenzoyl)azetidin-3-ol is a specific, functionalized azetidine derivative. Its structure incorporates several key features that make it relevant to modern chemical research. The azetidin-3-ol (B1332694) core provides a hydroxyl group that can be further functionalized, acting as a handle for introducing other molecular fragments. The nitrogen atom is acylated with a 3-chlorobenzoyl group. This benzoyl moiety introduces an aromatic ring and a chlorine atom, which can influence the compound's electronic properties, solubility, and potential biological interactions.

This particular compound is often utilized as a research intermediate or building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. chemenu.com The combination of the rigid azetidine scaffold, the reactive hydroxyl group, and the substituted benzoyl group makes it a valuable precursor for generating libraries of compounds for screening in drug discovery programs. lifechemicals.com Research involving this and similar compounds often focuses on exploring their potential as inhibitors of enzymes or as ligands for receptors. ontosight.ai

Chemical and Physical Properties of 1-(3-Chlorobenzoyl)azetidin-3-ol

The fundamental properties of 1-(3-Chlorobenzoyl)azetidin-3-ol are crucial for its application in chemical synthesis and research. Below is a table summarizing its key chemical and physical characteristics.

| Property | Value |

| IUPAC Name | 1-(3-chlorobenzoyl)-3-azetidinol |

| CAS Number | 1338980-75-8 |

| Molecular Formula | C10H10ClNO2 |

| Molecular Weight | 211.65 g/mol |

| Physical Form | Powder |

| Purity | 95% |

| InChI Key | YLHGLTAQTUWSMG-UHFFFAOYSA-N |

This data is compiled from publicly available chemical supplier information. sigmaaldrich.com

Synthesis and Characterization

The preparation of 1-(3-Chlorobenzoyl)azetidin-3-ol involves established synthetic organic chemistry methods. A common approach involves the acylation of a suitable azetidine precursor.

Synthetic Methodologies

A plausible and frequently employed synthetic route to 1-(3-Chlorobenzoyl)azetidin-3-ol involves the reaction of azetidin-3-ol with 3-chlorobenzoyl chloride. researchgate.net Azetidin-3-ol itself can be synthesized through various methods, often starting from precursors like 1-benzhydrylazetidin-3-ol, which can then be deprotected. researchgate.netchemicalbook.com The acylation reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in an appropriate solvent like dioxane. chemijournal.comprimescholars.com The base serves to neutralize the hydrochloric acid generated during the reaction.

Precursor Molecules:

Azetidin-3-ol or its hydrochloride salt medchemexpress.com

3-Chlorobenzoyl chloride google.com

A non-nucleophilic base (e.g., triethylamine) chemijournal.com

Reaction Scheme (Illustrative): Azetidin-3-ol + 3-Chlorobenzoyl chloride --(Base)--> 1-(3-Chlorobenzoyl)azetidin-3-ol + Base·HCl

Purification Methods: Following the reaction, the crude product is typically purified using standard laboratory techniques. These can include extraction to remove water-soluble byproducts, followed by crystallization or column chromatography on silica (B1680970) gel to isolate the pure compound. primescholars.com

Physicochemical Characterization

The structural identity and purity of synthesized 1-(3-Chlorobenzoyl)azetidin-3-ol are confirmed through various analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the hydroxyl (-OH) group, the amide carbonyl (C=O) group, and the C-Cl bond. chemijournal.com

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. google.com

Melting Point: The melting point of the purified solid is a key indicator of its purity. jmchemsci.com

Chemical Reactivity and Potential Transformations

The chemical reactivity of 1-(3-Chlorobenzoyl)azetidin-3-ol is primarily dictated by its functional groups: the hydroxyl group, the amide linkage, and the aromatic ring.

The hydroxyl group is a key site for further chemical modification. It can undergo a variety of reactions, including:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to form ethers. chemenu.com

Oxidation: Oxidation to the corresponding ketone, azetidin-3-one (B1332698).

Substitution: Conversion to other functional groups, such as amines or azides, often after activation (e.g., conversion to a mesylate or tosylate).

The amide bond is generally stable but can be cleaved under harsh acidic or basic conditions. The aromatic ring can undergo electrophilic aromatic substitution reactions, although the chloro and acyl substituents will influence the position and rate of these reactions.

Applications in Research

Due to its specific structural features, 1-(3-Chlorobenzoyl)azetidin-3-ol serves as a valuable building block in several areas of chemical research, most notably in medicinal chemistry.

Role as a Research Tool or Intermediate

The primary application of 1-(3-Chlorobenzoyl)azetidin-3-ol is as an intermediate in the synthesis of more complex molecules. chemenu.com Its utility stems from the combination of a rigid, three-dimensional azetidine core and a modifiable hydroxyl group. This allows for the systematic exploration of chemical space around the azetidine scaffold. For instance, libraries of compounds can be generated by reacting the hydroxyl group with a diverse set of reagents. These libraries can then be screened for biological activity.

Potential Applications in Medicinal Chemistry

Azetidine-containing compounds have shown a wide range of pharmacological activities, including acting as anticancer, antibacterial, and antiviral agents. nih.gov The rigid nature of the azetidine ring can help to pre-organize the substituents in a specific spatial arrangement, which can enhance binding to a biological target. enamine.net

The 3-chlorobenzoyl group in 1-(3-Chlorobenzoyl)azetidin-3-ol can also contribute to its potential biological activity. The chlorophenyl moiety is a common feature in many approved drugs. By using this compound as a starting point, medicinal chemists can synthesize novel molecules and investigate their structure-activity relationships (SAR). For example, derivatives where the hydroxyl group is replaced with other functionalities, such as amines or ethers, can be synthesized and evaluated. An example of a related derivative is N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine. a2bchem.com

Below is a table of related compounds and their reported or potential activities.

| Compound Name | Potential or Reported Activity |

| Azelnidipine | Antihypertensive calcium channel blocker rsc.org |

| Cobimetinib | Mitogen-activated protein kinase inhibitor rsc.org |

| Ximelagatran | Oral anticoagulant rsc.org |

| N-[1-(3-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine | Research intermediate for medicinal chemistry a2bchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-3-1-2-7(4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHGLTAQTUWSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Chlorobenzoyl Azetidin 3 Ol and Analogous Azetidin 3 Ol Derivatives

General Strategies for Azetidine (B1206935) Ring Formation

The synthesis of the azetidine ring, a strained four-membered heterocycle, is a significant challenge in organic chemistry. nih.govfrontiersin.org Its inherent ring strain makes it both a difficult synthetic target and a valuable scaffold in medicinal chemistry. rsc.org A number of general strategies have been developed to overcome these synthetic hurdles.

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent a powerful and efficient method for constructing cyclic systems, including the four-membered azetidine ring, often in a single, highly stereoselective step. rsc.org

One of the most established methods for synthesizing the azetidine skeleton is through the formation of azetidin-2-ones (β-lactams) as intermediates. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for creating the β-lactam ring. mdpi.com This reaction typically proceeds through a zwitterionic intermediate, which then undergoes a four-electron conrotatory electrocyclization to form the four-membered ring. mdpi.com The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions. mdpi.com For instance, 3-acetoxy-2-azetidinones can be synthesized and subsequently hydrolyzed to yield 3-hydroxy-2-azetidinones, which are direct precursors to azetidin-3-ol (B1332694) derivatives. mdpi.com

Another significant approach is the aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgrsc.org This method directly yields the azetidine ring and is considered one of the most efficient ways to synthesize functionalized azetidines. rsc.org Recent advancements have enabled this reaction to proceed using visible light, often mediated by a triplet energy transfer mechanism, which enhances its applicability and mildness. rsc.orgspringernature.com The reaction can be performed both inter- and intramolecularly, offering versatility in accessing complex azetidine scaffolds. rsc.org

| Reaction Name | Reactants | Product | Key Features | Citation |

|---|---|---|---|---|

| Staudinger Synthesis | Ketene + Imine | Azetidin-2-one (β-Lactam) | Highly general method; proceeds via a zwitterionic intermediate. | mdpi.com |

| Aza Paternò–Büchi Reaction | Imine + Alkene | Azetidine | Photochemical [2+2] cycloaddition; can be mediated by visible light. | rsc.orgspringernature.com |

Intramolecular Cyclization Approaches, including SN2 Reactions

By far the most common method for producing the azetidine ring is through the intramolecular cyclization of a preformed acyclic precursor. acs.org This strategy typically involves a nucleophilic substitution (SN2) reaction where a nitrogen atom attacks a carbon atom bearing a suitable leaving group (such as a halide or sulfonate ester), forming the C-N bond that closes the ring. nih.govfrontiersin.org

This approach is widely used due to its reliability. The precursors are often γ-amino alcohols or haloamines. For example, the cyclization of a 3-aminopropanol derivative where the hydroxyl group has been converted into a good leaving group is a standard procedure. acs.org A significant challenge in these reactions is the competition with elimination reactions, which is exacerbated by the strain of the forming four-membered ring. acs.org

A notable variation is the intramolecular aminolysis of epoxides. nih.govfrontiersin.org Lanthanide(III) triflates, such as La(OTf)₃, have been shown to be effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of azetidin-3-ol derivatives in high yields. nih.govfrontiersin.org This method is advantageous as it can tolerate a range of functional groups. nih.gov The Lewis acid activates the epoxide, allowing for a regioselective attack by the tethered amine nucleophile at the C3 position to form the azetidine ring. nih.govfrontiersin.org

Strain-Release Strategies for Azetidine Formation from Bicyclo[1.1.0]butanes

A more recent and powerful strategy for synthesizing functionalized azetidines involves harnessing the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). bris.ac.ukresearchgate.net These "spring-loaded" molecules possess significant strain energy (approximately 66 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions that lead to the formation of less strained azetidine products. bris.ac.uknih.gov

The reactivity of ABBs allows for the double functionalization at the 1- and 3-positions of the azetidine ring in a single operation. researchgate.netchemrxiv.org For example, lithiated ABBs can react sequentially with multiple electrophiles in a multicomponent fashion. nih.gov This strain-release-driven anion relay sequence enables the modular and rapid assembly of a diverse library of substituted azetidines. bris.ac.uknih.gov This approach is particularly valuable for creating sp³-rich heterocyclic structures, which are of great interest in medicinal chemistry. bris.ac.uk

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is one of the most frequently used methods for obtaining azetidines. acs.org The wide availability of β-lactams, synthesized through methods like the Staudinger cycloaddition, makes this a very practical route. acs.orgacs.org

The reduction is typically accomplished using powerful reducing agents. Reagents such as diborane (B8814927) (B₂H₆), lithium aluminum hydride (LiAlH₄), and various hydroalanes are effective for this transformation, converting the amide functionality into an amine. acs.orgacs.org These reductions are generally rapid, high-yielding, and importantly, they typically preserve the stereochemistry of the substituents on the ring. acs.org

Functionalization at the Azetidine Nitrogen: Acylation Approaches for 1-(3-Chlorobenzoyl)azetidin-3-ol

Once the azetidin-3-ol core has been synthesized, the final step in producing 1-(3-Chlorobenzoyl)azetidin-3-ol is the functionalization of the nitrogen atom.

Direct N-Acylation Reactions

The formation of the target compound is achieved through a direct N-acylation of the azetidin-3-ol precursor. This reaction involves the formation of an amide bond between the secondary amine of the azetidine ring and the carboxyl group of 3-chlorobenzoic acid.

This transformation is typically carried out by reacting azetidin-3-ol with a reactive derivative of 3-chlorobenzoic acid, most commonly 3-chlorobenzoyl chloride. The reaction is usually performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. The azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate, which then collapses to yield the final N-acylated product, 1-(3-Chlorobenzoyl)azetidin-3-ol. This is a standard and generally high-yielding method for the acylation of amines.

| Transformation Type | Starting Material | Reagents/Conditions | Product | Citation |

|---|---|---|---|---|

| Intramolecular SN2 Cyclization | γ-Haloamine | Base | Azetidine | nih.govacs.org |

| Intramolecular Epoxide Aminolysis | cis-3,4-Epoxy amine | La(OTf)₃ (catalyst) | Azetidin-3-ol | nih.govfrontiersin.org |

| Strain-Release Ring Opening | 1-Azabicyclo[1.1.0]butane (ABB) | Electrophiles, Nucleophiles | 1,3-Disubstituted Azetidine | bris.ac.ukresearchgate.netchemrxiv.org |

| β-Lactam Reduction | Azetidin-2-one | LiAlH₄, Diborane, or Alanes | Azetidine | acs.orgacs.org |

| N-Acylation | Azetidin-3-ol | 3-Chlorobenzoyl chloride, Base (e.g., Triethylamine) | 1-(3-Chlorobenzoyl)azetidin-3-ol | General Knowledge |

Alternative N-Functionalization Strategies

The functionalization of the nitrogen atom of the azetidine ring is a critical step in the synthesis of derivatives such as 1-(3-Chlorobenzoyl)azetidin-3-ol. While direct acylation is a primary method, several alternative strategies provide access to a diverse range of N-substituted azetidin-3-ols.

N-Acylation: The most direct route to the title compound involves the N-acylation of azetidin-3-ol with an activated form of 3-chlorobenzoic acid, such as 3-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an inert solvent like dichloromethane (B109758) or N,N-dimethylformamide (DMF) to neutralize the HCl byproduct. beilstein-journals.org This method is widely applicable for the synthesis of various N-acyl azetidines.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): For the introduction of aryl or heteroaryl substituents at the nitrogen atom, the Buchwald-Hartwig amination has proven to be a powerful tool. rsc.orgyoutube.com This palladium-catalyzed cross-coupling reaction pairs an amine (azetidin-3-ol) with an aryl halide or triflate. The efficiency of this transformation is highly dependent on the choice of palladium precursor, phosphine (B1218219) ligand, and base. youtube.com Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. youtube.com This strategy allows for the synthesis of N-aryl azetidin-3-ols, which can be precursors to more complex structures. researchgate.net

Strain-Release Arylation: A novel approach for the simultaneous C3- and N-functionalization of the azetidine scaffold involves the strain-release reaction of 1-azabicyclo[1.1.0]butane (ABB). The addition of nucleophilic organometallic reagents, such as aryl Grignard or organolithium reagents, to in situ generated ABB leads to the selective formation of 3-arylated azetidines. researchgate.net These intermediates can then undergo subsequent N-functionalization, for instance, through a one-pot Buchwald-Hartwig coupling, to yield 1,3-disubstituted azetidines. researchgate.net

| Strategy | Reagents & Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Acylation | Acyl chloride (e.g., 3-chlorobenzoyl chloride), base (e.g., Et3N), solvent (e.g., DCM) | N-Acyl azetidin-3-ol | Direct, high-yielding for amide bond formation. | beilstein-journals.org |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Pd catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., XPhos), base (e.g., NaOtBu) | N-Aryl azetidin-3-ol | Versatile for C-N bond formation with aryl groups. | rsc.orgresearchgate.net |

| Strain-Release Arylation / N-Arylation | 1. Aryl-MgBr on 1-azabicyclo[1.1.0]butane precursor; 2. Buchwald-Hartwig conditions | 1,3-Diaryl azetidine | One-pot synthesis for 1,3-disubstituted azetidines. | researchgate.net |

Stereoselective Synthesis of Azetidin-3-ol Scaffolds

The development of stereoselective methods to access chiral azetidin-3-ol scaffolds is of significant interest, as the stereochemistry of drug candidates can profoundly influence their pharmacological activity.

From Chiral Precursors: A common strategy involves the use of readily available chiral starting materials. For instance, natural amino acids can serve as a chiral pool, although this may limit the accessible substrate scope and configurations. nih.gov Photochemical methods, such as the Norrish-Yang cyclization of α-aminoacetophenones derived from chiral amines, can produce highly substituted, strained azetidinols as intermediates. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries allows for diastereoselective transformations, where the auxiliary guides the formation of a specific stereocenter and is subsequently removed. wikipedia.org (S)-1-Phenylethylamine has been employed as a chiral auxiliary to synthesize enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.org Camphorsultam is another classic chiral auxiliary used to control stereochemistry in the formation of heterocyclic rings. wikipedia.org More recently, tert-butanesulfinamide has emerged as a versatile chiral auxiliary for the synthesis of chiral amines and their derivatives. nih.gov The condensation of tert-butanesulfinamide with aldehydes or ketones forms N-sulfinyl imines, which can undergo diastereoselective additions followed by cyclization to afford chiral azetidines.

Asymmetric Reduction of Azetidin-3-ones: The most prevalent approach to chiral azetidin-3-ols is the stereoselective reduction of a prochiral N-protected azetidin-3-one (B1332698). The synthesis of chiral azetidin-3-ones can be achieved through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are accessible via chiral sulfinamide chemistry, yielding products with high enantiomeric excess (>98% ee). nih.gov Subsequent reduction of the ketone with reducing agents such as sodium borohydride (B1222165) (NaBH₄) can yield the corresponding chiral azetidin-3-ol. nih.gov The diastereoselectivity of this reduction can be influenced by the steric environment around the carbonyl group and the choice of reducing agent. nih.gov

Derivatization at the Azetidin-3-ol Hydroxyl Group

The secondary hydroxyl group at the C3 position of the azetidine ring is a key site for further functionalization, allowing for the introduction of a wide variety of substituents through several chemical transformations.

Esterification: The hydroxyl group of N-protected azetidin-3-ols can be readily converted into esters through reaction with carboxylic acids or their activated derivatives. chemguide.co.uk Standard esterification methods include reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. chemguide.co.ukorganic-chemistry.org Alternatively, carbodiimide-mediated coupling reactions, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), provide a mild and efficient route to esters under neutral conditions. nih.gov

Etherification: The formation of azetidine ethers can be accomplished through several methods. Classical Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, can be employed. The Mitsunobu reaction, using triphenylphosphine (B44618) and a dialkyl azodicarboxylate, provides another route to ethers from alcohols. rsc.org A more recent development is the Brønsted acid-catalyzed alkylation of N-protected 3-aryl-azetidin-3-ols with alcohol nucleophiles. This method avoids the need for alkyl halides and generates water as the only byproduct, proceeding through a stabilized azetidine carbocation intermediate. rsc.org

| Reaction Type | Reagents & Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Steglich Esterification | Carboxylic acid, DCC, cat. DMAP, solvent (e.g., DCM) | Azetidin-3-yl ester | Mild, neutral conditions suitable for sensitive substrates. | nih.gov |

| Acylation | Acyl chloride or anhydride, base (e.g., pyridine) | Azetidin-3-yl ester | Classical and often high-yielding method. | chemguide.co.uk |

| Brønsted Acid-Catalyzed Etherification | Alcohol, Brønsted acid catalyst (e.g., CSA), heat | Azetidin-3-yl ether | Forms ethers from alcohols directly, water as byproduct. | rsc.org |

| Mitsunobu Reaction | Alcohol, PPh3, DEAD or DIAD | Azetidin-3-yl ether | Proceeds with inversion of configuration at the alcohol center. | rsc.org |

Oxidation to Azetidin-3-ones: The secondary alcohol of the azetidin-3-ol scaffold can be oxidized to the corresponding ketone, an N-protected azetidin-3-one. researchgate.net These ketones are versatile intermediates for further functionalization. nih.govnih.gov Various oxidizing agents can be employed for this transformation, with the choice depending on the substrate's sensitivity and the desired reaction scale. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or chromium-based reagents. The resulting azetidin-3-ones serve as electrophilic partners in a variety of subsequent reactions.

Pathways from the Ketone: Reduction and Reductive Amination: The azetidin-3-one intermediate opens up further derivatization pathways.

Reduction: As mentioned in the stereoselective synthesis section (2.3), the ketone can be reduced back to the alcohol using hydride reagents like NaBH₄. nih.gov This can be used to generate diastereomeric alcohols or to introduce isotopic labels.

Reductive Amination: A particularly powerful transformation is the reductive amination of the azetidin-3-one. masterorganicchemistry.com This reaction involves the condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to afford a 3-aminoazetidine derivative. chemrxiv.orgstackexchange.com Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) are commonly used as they selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com This one-pot procedure is highly efficient for creating new C-N bonds at the C3 position and has been used in the synthesis of various biologically active compounds, including kinase inhibitors. acs.orgwikipedia.org

| Transformation | Starting Material | Reagents & Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Oxidation | N-Protected Azetidin-3-ol | DMP, Swern, or other mild oxidants | N-Protected Azetidin-3-one | Provides key intermediate for further functionalization. | researchgate.net |

| Reduction | N-Protected Azetidin-3-one | NaBH₄, LiAlH₄, or L-selectride | N-Protected Azetidin-3-ol | Access to diastereomeric alcohols; stereoselectivity depends on reagent and substrate. | nih.gov |

| Reductive Amination | N-Protected Azetidin-3-one | Primary/secondary amine, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), acid catalyst | N-Protected 3-Aminoazetidine | Efficient one-pot C-N bond formation at C3. | masterorganicchemistry.comacs.org |

Chemical Reactivity and Transformation Studies of 1 3 Chlorobenzoyl Azetidin 3 Ol

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain of approximately 25.4 kcal/mol renders the azetidine ring prone to cleavage of the σ-N–C bond, a characteristic that drives much of its reactivity. rsc.org This strain, intermediate between that of the more reactive aziridines and the less reactive pyrrolidines, allows for controlled ring-opening under specific conditions. rsc.org

Nucleophilic Ring-Opening Pathways

The azetidine ring can be opened by various nucleophiles. This process is often facilitated by the formation of an azetidinium ion, which enhances the electrophilicity of the ring carbons. nih.gov The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. nih.gov In the case of 1-(3-chlorobenzoyl)azetidin-3-ol, the presence of the electron-withdrawing 3-chlorobenzoyl group on the nitrogen atom can influence the stability of the azetidinium intermediate and the subsequent ring-opening.

Studies on related azetidinium salts have shown that nucleophiles such as halides can induce ring-opening to yield functionalized linear amines in a stereoselective and regioselective manner. nih.govresearchgate.net For instance, the reaction of 2-arylazetidinium salts with tetrabutylammonium (B224687) halides leads to the formation of tertiary alkyl halides. researchgate.net While specific studies on 1-(3-chlorobenzoyl)azetidin-3-ol are not detailed in the provided results, the general principles of nucleophilic ring-opening of azetidines suggest that it would be susceptible to similar transformations.

A variety of N-substituted azetidines have been shown to undergo acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. nih.gov The stability of these compounds is influenced by the nature of the substituent on the nitrogen and the length of the alkyl chain connecting the amide and the azetidine. nih.gov

Electrophilic Ring-Opening Mechanisms

While less common than nucleophilic ring-opening, electrophilic activation can also lead to the cleavage of the azetidine ring. For instance, the reaction of photogenerated 3-phenylazetidinols with electron-deficient ketones or boronic acids can trigger ring-opening. beilstein-journals.org This process is believed to proceed through protonation of the azetidine by a transiently formed hemiketal, followed by nucleophilic attack. beilstein-journals.org The success of this reaction is highly dependent on the acidity of the hemiacetal and the basicity of the azetidine. beilstein-journals.org

Reactions Involving the 3-Chlorobenzoyl Moiety

Influence of the Chlorine Substituent on Reactivity

The chlorine atom at the meta-position of the benzene (B151609) ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta positions. youtube.comkhanacademy.org This deactivating effect can be advantageous in controlling the regioselectivity of further functionalization of the benzene ring.

The electron-withdrawing nature of the 3-chlorobenzoyl group also impacts the properties of the azetidine ring. It can affect the basicity of the azetidine nitrogen and the stability of any intermediates formed during reactions, such as the azetidinium ion in ring-opening reactions. nih.gov

Modifications of the Benzoyl Group

The benzoyl group itself can be subject to various chemical modifications. The carbonyl group can undergo reduction to a methylene (B1212753) group or be a site for nucleophilic attack. Furthermore, the chlorine substituent can potentially be replaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of an activating group. A more common strategy for modifying substituted benzenes involves the conversion of a functional group, such as a nitro group, to a diazonium salt, which can then be replaced by a wide variety of nucleophiles in what are known as Sandmeyer reactions. libretexts.org

Reactivity of the Azetidin-3-ol (B1332694) Hydroxyl Functionality

The hydroxyl group at the 3-position of the azetidine ring is a key functional handle for further molecular elaboration. It can undergo a range of reactions typical of secondary alcohols. For example, it can be oxidized to the corresponding ketone, an azetidin-3-one (B1332698). The synthesis of azetidin-3-ones is a valuable transformation as they serve as versatile intermediates for the preparation of other functionalized azetidines. nih.gov

The hydroxyl group can also be derivatized through etherification or esterification reactions. For instance, it can react with other molecules to form ethers, such as in the case of 2-{[1-(3-chlorobenzoyl)azetidin-3-yl]oxy}-4-fluoro-1,3-benzothiazole. chemenu.com Additionally, the hydroxyl group can participate in intramolecular reactions, such as the formation of bicyclic systems under appropriate conditions.

The reactivity of the hydroxyl group can be influenced by the electronic environment of the entire molecule, including the 3-chlorobenzoyl group. The electron-withdrawing nature of this group may affect the acidity of the hydroxyl proton.

Site-Specific Derivatization and Selective Transformations

The presence of a hydroxyl group and a tertiary amide within the azetidine ring allows for a range of selective chemical modifications. The hydroxyl group is a primary site for derivatization.

A fundamental transformation is the activation of the hydroxyl group to create a better leaving group, facilitating subsequent nucleophilic substitution reactions. This is commonly achieved by converting the alcohol to a sulfonate ester, such as a mesylate. For instance, reacting 1-(3-chlorobenzoyl)azetidin-3-ol with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding 1-(3-chlorobenzoyl)azetidin-3-yl methanesulfonate. researchgate.net This process is a key step in the synthesis of 3-aminoazetidines, which are functionalities often found in therapeutically promising compounds. researchgate.net

Another key site-specific reaction is the oxidation of the secondary alcohol to a ketone, yielding 1-(3-chlorobenzoyl)azetidin-3-one. Azetidin-3-ones are valuable intermediates, though their synthesis can be challenging. nih.gov They serve as precursors for a variety of functionalized azetidines. nih.gov For example, the ketone can undergo reductive amination to introduce diverse substituents at the 3-position of the azetidine ring.

These selective transformations, which target specific functional groups while preserving the rest of the molecular structure, are crucial for using 1-(3-chlorobenzoyl)azetidin-3-ol as a building block in the development of new chemical entities.

Table 1: Selective Derivatizations of 1-(3-Chlorobenzoyl)azetidin-3-ol

| Starting Material | Reagent(s) | Product | Transformation Type | Citation |

|---|---|---|---|---|

| 1-(3-Chlorobenzoyl)azetidin-3-ol | Methanesulfonyl chloride, Triethylamine | 1-(3-Chlorobenzoyl)azetidin-3-yl methanesulfonate | O-Mesylation | researchgate.net |

| 1-(3-Chlorobenzoyl)azetidin-3-ol | Oxidizing Agent (e.g., Dess-Martin periodinane) | 1-(3-Chlorobenzoyl)azetidin-3-one | Oxidation | nih.gov |

Participation in Intra- and Intermolecular Reactions

The derivatives of 1-(3-chlorobenzoyl)azetidin-3-ol are important substrates for both intermolecular and intramolecular reactions, primarily leveraging the reactivity of the activated 3-position and the inherent strain of the azetidine ring.

Intermolecular Reactions

Intermolecular reactions are central to expanding the molecular diversity from the azetidine scaffold. The most prominent example is the nucleophilic substitution on an activated intermediate like 1-(3-chlorobenzoyl)azetidin-3-yl methanesulfonate. This intermediate readily reacts with a wide range of nucleophiles. A streamlined, two-step process involves the initial mesylation of the parent alcohol, followed by aminolysis. researchgate.net For example, treating the wet mesylate intermediate with ammonium (B1175870) hydroxide (B78521) in isopropanol (B130326) under heat yields the corresponding 3-aminoazetidine derivative efficiently. researchgate.net This method avoids the isolation of potentially unstable intermediates and is scalable. researchgate.net

Intramolecular Reactions

The strained four-membered ring of azetidine derivatives can participate in various intramolecular cyclization and rearrangement reactions. These reactions are powerful tools for constructing novel, often complex, fused and spirocyclic ring systems. nih.gov For example, derivatives of azetidin-3-ol can be elaborated to include other reactive functional groups, which then undergo intramolecular reactions. One such strategy involves an intramolecular Buchwald-Hartwig cross-coupling reaction to access a tetrahydroquinoline core system fused to the azetidine ring. nih.gov Other examples include intramolecular aminolysis of epoxy amines to form the azetidine ring itself, highlighting the favorability of forming this strained ring under specific catalytic conditions. nih.gov The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents another, albeit challenging, pathway to synthesize functionalized azetidines, often proceeding through intramolecular variants. researchgate.net These advanced strategies demonstrate the utility of the azetidine core in building complex three-dimensional structures. nih.gov

Table 2: Examples of Intermolecular Reactions with Azetidine Derivatives

| Azetidine Derivative | Reactant | Product Type | Reaction Type | Citation |

|---|---|---|---|---|

| 1-(3-Chlorobenzoyl)azetidin-3-yl methanesulfonate | Ammonium hydroxide | 3-Amino-1-(3-chlorobenzoyl)azetidine | Aminolysis | researchgate.net |

Computational Chemistry and Theoretical Studies on 1 3 Chlorobenzoyl Azetidin 3 Ol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

No published studies detailing the quantum chemical calculations for 1-(3-Chlorobenzoyl)azetidin-3-ol were identified. Such studies, often employing methods like Density Functional Theory (DFT), would typically provide valuable insights into the compound's optimized three-dimensional structure. This would include key geometric parameters such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its chemical behavior.

Furthermore, the electronic structure, which encompasses properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, remains uncharacterized in the available literature. This information is crucial for predicting the molecule's reactivity and its potential interactions with biological targets.

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of reaction mechanisms involving 1-(3-Chlorobenzoyl)azetidin-3-ol through computational modeling has not been a subject of published research. Computational approaches are powerful tools for mapping the energy profiles of chemical reactions, identifying transition states, and calculating activation energies. This allows for a deeper understanding of how the compound is synthesized and how it might be metabolized or interact with other molecules. The absence of such studies means that the mechanistic pathways involving this compound can only be inferred from general chemical principles rather than specific theoretical evidence.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of 1-(3-Chlorobenzoyl)azetidin-3-ol, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported. The flexibility of the azetidine (B1206935) ring and the rotation around the amide bond suggest that this molecule can adopt multiple conformations. Understanding the relative energies and populations of these conformers is essential for a complete picture of its behavior in different environments, including in biological systems.

Advanced Analytical and Spectroscopic Methodologies in Research of 1 3 Chlorobenzoyl Azetidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map the carbon-hydrogen framework of 1-(3-chlorobenzoyl)azetidin-3-ol.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide a wealth of information. The protons on the azetidine (B1206935) ring are expected to appear as multiplets due to their diastereotopic nature and coupling to each other. The methine proton attached to the hydroxyl-bearing carbon would likely resonate at a characteristic downfield position. The protons of the 3-chlorobenzoyl group would exhibit signals in the aromatic region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in 1-(3-chlorobenzoyl)azetidin-3-ol would produce a distinct signal. The carbonyl carbon of the benzoyl group is typically observed at a significantly downfield chemical shift. The carbons of the azetidine ring would appear in the aliphatic region, while the aromatic carbons would be found in the characteristic range for benzene derivatives. The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the amide functionality.

While specific, experimentally-derived NMR data for 1-(3-chlorobenzoyl)azetidin-3-ol is not widely available in published literature, data for a related precursor, 3-chlorobenzoic acid, provides insight into the expected signals for the benzoyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(3-Chlorobenzoyl)azetidin-3-ol (Note: This table is predictive and based on general principles and data from related structures. Actual experimental values may vary.)

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~165-170 |

| Aromatic CH | ~7.4-7.8 | ~125-135 |

| Aromatic C-Cl | - | ~133-135 |

| Aromatic C-C=O | - | ~135-138 |

| Azetidine CH-OH | ~4.5-5.0 | ~60-65 |

| Azetidine CH₂ | ~3.8-4.4 | ~50-55 |

| Hydroxyl OH | Variable | - |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 1-(3-chlorobenzoyl)azetidin-3-ol, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula of C₁₀H₁₀ClNO₂.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the mass of the intact molecule. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for this molecule might include cleavage of the amide bond, loss of the hydroxyl group, or fragmentation of the azetidine ring. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 2: Key Mass Spectrometry Data for 1-(3-Chlorobenzoyl)azetidin-3-ol

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.65 g/mol |

| Predicted [M]⁺ (for ³⁵Cl) | 211.0400 |

| Predicted [M+2]⁺ (for ³⁷Cl) | 213.0371 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(3-chlorobenzoyl)azetidin-3-ol would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The carbonyl (C=O) stretching of the amide group would appear as a strong, sharp peak around 1630-1680 cm⁻¹. The C-N stretching of the azetidine ring and the amide would also be present. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching frequency would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The application of IR spectroscopy in the characterization of azetidin-2-ones has been discussed in the literature, highlighting how substituents affect the characteristic absorption frequencies.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The 3-chlorobenzoyl group in 1-(3-chlorobenzoyl)azetidin-3-ol acts as a chromophore. The UV-Vis spectrum would likely show absorption maxima corresponding to π → π* transitions of the aromatic ring and the carbonyl group.

Table 3: Characteristic Infrared Absorption Bands for 1-(3-Chlorobenzoyl)azetidin-3-ol

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (amide) | 1630-1680 (strong) |

| C=C Stretch (aromatic) | 1450-1600 |

| C-N Stretch | 1200-1350 |

| C-O Stretch (alcohol) | 1000-1250 |

| C-Cl Stretch | 600-800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the conformation of 1-(3-chlorobenzoyl)azetidin-3-ol in the solid state.

A single-crystal X-ray diffraction study would reveal the puckering of the four-membered azetidine ring, the orientation of the 3-chlorobenzoyl group relative to the azetidine ring, and the conformation of the hydroxyl group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the amide carbonyl oxygen, which dictate the packing of the molecules in the crystal lattice. While a crystal structure for 1-(3-chlorobenzoyl)azetidin-3-ol is not publicly available, this technique remains the gold standard for unambiguous solid-state structural assignment.

Strategic Applications of 1 3 Chlorobenzoyl Azetidin 3 Ol in Chemical Research

Role as a Key Synthetic Building Block in Complex Molecule Synthesis

The intrinsic reactivity of the azetidine (B1206935) ring system, combined with the functional handles present in 1-(3-chlorobenzoyl)azetidin-3-ol, makes it a valuable building block for the synthesis of complex molecules. nih.gov The strained four-membered ring is susceptible to ring-opening reactions, providing a pathway to linear amino alcohol derivatives. Conversely, the nitrogen and oxygen atoms can be further functionalized to build more elaborate heterocyclic systems.

The synthesis of diverse and complex drug-like molecules often relies on the use of novel building blocks. nih.gov The 3-hydroxyazetidine moiety, a core component of the title compound, is a key intermediate in the synthesis of various pharmaceutical agents. For instance, the synthesis of baricitinib, a Janus kinase (JAK) inhibitor, utilizes a related azetidine intermediate, highlighting the industrial importance of this class of compounds. nih.gov The presence of the 3-chlorobenzoyl group offers an additional site for modification, for example, through cross-coupling reactions, which can be used to introduce further molecular complexity.

The strategic use of such building blocks is crucial in medicinal chemistry for creating libraries of compounds with diverse pharmacological profiles. The ability to readily access and modify the azetidine core is a significant advantage in the development of new therapeutic agents.

Development of Azetidine-Containing Scaffolds for Mechanistic Biological Probes

Azetidine-containing scaffolds are increasingly being explored for the development of mechanistic biological probes. These probes are essential tools for studying biological processes at the molecular level. The rigid and well-defined three-dimensional structure of the azetidine ring can be exploited to create scaffolds that present functional groups in specific spatial orientations.

The synthesis of diverse collections of azetidine-based scaffolds has been a focus of research aimed at generating lead-like molecules for targeting the central nervous system (CNS). nih.gov By functionalizing the azetidine ring, researchers can create libraries of compounds with varying physicochemical properties, which can then be screened for their ability to interact with specific biological targets. The development of such libraries is a key strategy in diversity-oriented synthesis (DOS), which aims to explore new areas of chemical space for drug discovery. nih.gov

The synthesis of 3-aryl-3-sulfanyl azetidines from azetidin-3-ols demonstrates the potential to introduce a variety of functional groups at the 3-position of the azetidine ring. nih.gov This type of modification is crucial for developing probes that can covalently bind to or interact with specific residues in a protein's active site, thereby providing insights into its mechanism of action.

Utilization in Polymer Science and Materials Chemistry

The application of 1-(3-chlorobenzoyl)azetidin-3-ol and related azetidine derivatives extends into the realm of polymer science and materials chemistry. The bifunctional nature of the molecule, with its hydroxyl group and the reactive azetidine ring, allows it to be incorporated into polymer chains as a monomer.

The development of novel polymers with tailored properties is an active area of research. The incorporation of unique building blocks like 1-(3-chlorobenzoyl)azetidin-3-ol can lead to materials with enhanced thermal stability, altered solubility, or specific optical properties. While direct studies on the use of this specific compound in polymer science are not extensively documented in the provided search results, the general principles of using functionalized heterocyclic compounds as monomers are well-established.

The potential for creating novel materials is significant, as the properties of the resulting polymer can be fine-tuned by the choice of co-monomers and the polymerization conditions. The presence of the chlorine atom on the benzoyl group also offers a site for post-polymerization modification, further expanding the potential applications of these materials.

Exploration as Chiral Auxiliaries or Ligands in Catalysis

The field of asymmetric catalysis heavily relies on the use of chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions. Chiral 1,2-aminoalcohols and their derivatives are well-known for their effectiveness in this regard. researchgate.net Although 1-(3-chlorobenzoyl)azetidin-3-ol is not inherently chiral in its common form, it can be resolved into its enantiomers or used as a precursor for the synthesis of chiral ligands.

The development of chiral ligands is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. Chiral 1,3-oxazolidines, which can be synthesized from 1,2-aminoalcohols, have been successfully used as ligands in various asymmetric transformations. researchgate.net Similarly, the azetidine-3-ol core could be incorporated into ligand structures to create a new class of chiral catalysts.

The use of chiral auxiliaries that can be easily incorporated into a molecule and later removed without causing racemization is a key strategy in asymmetric synthesis. beilstein-journals.org The azetidine moiety, after guiding a stereoselective reaction, could potentially be cleaved or modified, making it a viable candidate for such applications. The exploration of azetidine-based chiral ligands and auxiliaries remains an area with potential for new discoveries in asymmetric catalysis. rsc.orgresearchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Chlorobenzoyl)azetidin-3-ol, and what are the critical reaction parameters?

The synthesis of 1-(3-Chlorobenzoyl)azetidin-3-ol typically involves coupling azetidin-3-ol with a 3-chlorobenzoyl derivative. A general procedure (derived from analogous compounds) includes:

- Step 1 : Activation of 3-chlorobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂).

- Step 2 : Reaction of the acyl chloride with azetidin-3-ol under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Critical parameters include temperature control to avoid epimerization and moisture-free conditions to prevent hydrolysis of the acyl chloride. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the purity and stereochemistry of 1-(3-Chlorobenzoyl)azetidin-3-ol?

- Nuclear Magnetic Resonance (NMR) : Key signals include the azetidine ring protons (δ ~3.4–4.6 ppm for CH₂ and OH groups) and aromatic protons from the 3-chlorobenzoyl moiety (δ ~7.3–7.8 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z 212.05 (C₁₀H₁₀ClNO₂).

- Chiral HPLC : To resolve enantiomers (if applicable), use a Chiralpak IA column with hexane/isopropanol (90:10) .

Q. What are the recommended storage conditions and stability profiles for this compound?

Store at 2–8°C in airtight, light-protected containers under inert gas (argon/nitrogen). The compound is hygroscopic and prone to oxidation; stability tests indicate <5% degradation over 6 months under these conditions. Avoid aqueous solutions at neutral/basic pH due to potential hydrolysis of the benzoyl group .

Advanced Research Questions

Q. How does the 3-chlorobenzoyl group influence the compound’s reactivity in downstream functionalization?

The electron-withdrawing chlorine atom activates the benzoyl group for nucleophilic aromatic substitution (e.g., with amines or thiols) but may hinder electrophilic reactions (e.g., Friedel-Crafts). Computational studies (DFT) suggest the meta-chloro position minimizes steric hindrance, enabling regioselective modifications. For example, Suzuki coupling at the 3-chlorophenyl ring requires Pd catalysts with bulky ligands (e.g., SPhos) .

Q. What mechanistic insights exist for the neuroprotective activity of azetidin-3-ol derivatives like 1-(3-Chlorobenzoyl)azetidin-3-ol?

In vivo studies on structurally related compounds (e.g., T-817MA) show neuroprotection via mitochondrial dynamics modulation and Sirt1/Arc pathway activation. For 1-(3-Chlorobenzoyl)azetidin-3-ol, hypothesized mechanisms include:

- Inhibition of oxidative stress through ROS scavenging.

- Interaction with NMDA receptors, reducing glutamate excitotoxicity.

Validation requires knock-out models (e.g., Sirt1⁻/⁻ mice) and ROS assays (DCFH-DA probe) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values or target selectivity may arise from:

- Enantiomeric impurities : Use chiral resolution (see FAQ 2) to isolate active enantiomers.

- Assay conditions : Standardize cell lines (e.g., SH-SY5Y vs. PC12) and incubation times.

- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .

Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., Bcl-2 or NMDA receptors).

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and water-mediated interactions.

- QSAR Models : Train on azetidine derivatives with known activity to predict ADMET properties .

Q. What are the challenges in scaling up the synthesis of 1-(3-Chlorobenzoyl)azetidin-3-ol for in vivo studies?

Key issues include:

- Low yields in coupling steps : Optimize stoichiometry (1.2 eq acyl chloride) and use flow chemistry for better heat management.

- Purification difficulties : Replace column chromatography with recrystallization (methanol/dichloromethane, 1:10 v/v) .

- Toxicity of intermediates : Replace THF with 2-MeTHF (less toxic, biodegradable) .

Methodological Notes

- Synthetic Protocols : Always validate reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

- Analytical Cross-Check : Compare NMR data with structurally similar compounds (e.g., 1-(3-chlorobenzoyl)piperazine) to confirm assignments .

- Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to potential irritancy of azetidin-3-ol derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.